Cobalt diacetylacetonate dihydrate
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Overview
Description
Cobalt diacetylacetonate dihydrate, also known as Cobalt (II) acetylacetonate dihydrate, is a coordination complex derived from the acetylacetonate anion and cobalt ions . The ligand acetylacetonate is a β-diketone, often abbreviated as “acac”. Typically, both oxygen atoms bind to the metal to form a six-membered chelate ring .
Synthesis Analysis
The synthesis of this compound involves the treatment of a cobalt salt with acetylacetone . The addition of base assists the removal of a proton from acetylacetone and shifts the equilibrium in favor of the complex .Molecular Structure Analysis
In the majority of its complexes, acac forms six-membered C3O2M chelate rings . The M(acac) ring is planar with a symmetry plane bisecting the ring . The acacM ring generally exhibits aromatic character, consistent with delocalized bonding in the monoanionic C3O2 portion .Chemical Reactions Analysis
This compound is susceptible to electrophilic aromatic substitution, by which protons on the central carbon are replaced with diverse electrophiles .Physical and Chemical Properties Analysis
This compound has a molecular weight of 293.18 . It is much less reactive than iron and is stable to atmospheric oxygen unless heated .Mechanism of Action
Safety and Hazards
Cobalt diacetylacetonate dihydrate is harmful if swallowed and may cause skin irritation. It may also cause an allergic skin reaction, serious eye damage, and serious eye irritation. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause cancer and is suspected of causing cancer .
Future Directions
Properties
IUPAC Name |
cobalt(2+);(Z)-4-oxopent-2-en-2-olate;dihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Co.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/q;;+2;;/p-2/b2*4-3-;;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLGGUCGGBCGFM-VGKOASNMSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[Co+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.O.[Co+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18CoO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15077-39-1 |
Source
|
Record name | Cobalt, diaquabis(2,4-pentanedionato)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015077391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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